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Introduction

The asymmetric hydrogenation of prochiral ketones to produce enantiomerically enriched
secondary alcohols is a cornerstone of modern organic synthesis, particularly within the
pharmaceutical industry. Chiral alcohols are critical building blocks for a vast array of active
pharmaceutical ingredients (APIs).[1][2][3] Among the most powerful tools for this
transformation are ruthenium(ll) catalysts bearing a combination of a C2-symmetric
atropisomeric diphosphine ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP),
and a chiral 1,2-diamine ligand, like 1,2-diphenylethylenediamine (DPEN).[1][4] These
catalysts, often referred to as Noyori-type catalysts, are renowned for their high catalytic
activity, broad substrate scope, and ability to provide exceptional levels of enantioselectivity
(often >98% ee).[1]

This document provides detailed application notes on the performance of these catalysts and
comprehensive protocols for their synthesis and use in the asymmetric hydrogenation of
various ketone substrates.

Mechanism of Action: A Metal-Ligand Bifunctional
Approach
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The prevailing mechanism for ketone hydrogenation by BINAP/diamine-Ru(ll) complexes is a
nonclassical, metal-ligand bifunctional pathway that occurs in the outer coordination sphere of
the ruthenium center.[5][6] The key steps are:

o Catalyst Activation: The precatalyst, typically a Ru(ll) dihalide or carboxylate complex, is
activated under hydrogen pressure, often in the presence of a base, to form the active 18-
electron dihydride species, RuHz(diphosphine)(diamine).[4]

o Transition State Assembly: The ketone substrate does not coordinate directly to the metal.
Instead, it forms a six-membered pericyclic transition state involving the Ru-H bond and the
N-H bond of the diamine ligand.[5][6][7]

e Concerted Hydride and Proton Transfer: A hydride from the ruthenium and a proton from the
amine ligand are simultaneously transferred to the carbonyl carbon and oxygen, respectively.
[5][6] This concerted step is the origin of the high catalytic efficiency.[4]

» Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the
catalyst is regenerated to continue the cycle.

The chirality of both the diphosphine and the diamine ligands is crucial for creating a well-
defined chiral environment that forces the ketone to approach the catalyst from a specific
enantioface, thus dictating the stereochemical outcome of the reaction.[5][8]

Data Presentation: Catalyst Performance

The efficacy of BINAP/diamine-Ru catalysts is demonstrated across a range of ketone
substrates. The following tables summarize representative results, highlighting the high
conversions and enantioselectivities achieved.

Table 1: Asymmetric Hydrogenation of 3-Keto Esters with (S)-Ru(OAc)z(Hs-BINAP)[9]
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Table 2: Asymmetric Hydrogenation of Aromatic Ketones with ToIBINAP/DPEN-Ru Catalysts[4]
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Table 3: Asymmetric Hydrogenation of Sterically Hindered and Functionalized Ketones[4]
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Experimental Protocols

Protocol 1: Synthesis of a Representative Precatalyst, RuClz[(S)-tolbinap][(S,S)-dpen]

This protocol is adapted from established procedures for creating BINAP/diamine-ruthenium
complexes.[4]

Materials:

[RuClz(p-cymene)]z

(S)-ToIBINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl)

(S,S)-DPEN (1,2-diphenylethylenediamine)

Anhydrous, degassed N,N-dimethylformamide (DMF)

Anhydrous, degassed toluene
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e Standard Schlenk line or glovebox equipment

Procedure:

Under an inert atmosphere (argon or nitrogen), add [RuClz(p-cymene)]z (1 equivalent) and
(S)-ToIBINAP (2 equivalents) to a Schlenk flask.

e Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes. The solution
should become a deep red-purple.

o Remove the solvent under high vacuum to obtain the intermediate complex, RuClz--
INVALID-LINK--n.

o To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1
equivalents).

e Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.
o Cool the mixture to room temperature and remove the solvent under reduced pressure.

e The resulting solid can be purified by crystallization (e.g., from a toluene/hexane mixture) to
yield the desired precatalyst.

Protocol 2: General Procedure for Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone)
This protocol outlines a general method for the hydrogenation of simple aromatic ketones.[4]

Materials:

RuClI2[(S)-tolbinap][(S,S)-dpen] precatalyst

Acetophenone

Potassium tert-butoxide (t-C4aHsOK)

Anhydrous, degassed 2-propanol

High-purity hydrogen gas
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o Autoclave or high-pressure reactor equipped with a magnetic stir bar and a glass liner
Procedure:

 In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the
RuClz[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).

e Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).
e Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.

e Add the acetophenone substrate to the liner.

o Place the glass liner inside the autoclave. Seal the reactor securely.

» Remove the autoclave from the glovebox and connect it to a hydrogen line. Purge the
reactor 3-5 times with hydrogen gas to remove any residual air.

o Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).

e Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C)
for the required time (typically 4-24 hours).

o Upon completion, stop the stirring, cool the autoclave to room temperature, and carefully
vent the hydrogen pressure in a well-ventilated fume hood.

e Open the reactor and remove the reaction mixture.
e The conversion can be determined by Gas Chromatography (GC) or *H NMR analysis.

e The enantiomeric excess (e.e.) of the product, 1-phenylethanol, can be determined by chiral
HPLC or GC analysis.

Visualizations
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Caption: Catalytic cycle for BINAP/Diamine-Ru hydrogenation.
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Caption: General workflow for asymmetric ketone hydrogenation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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